Ethyl 3-allylpyrrolidine-3-carboxylate

Description

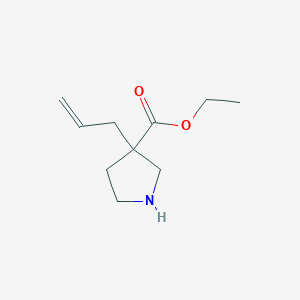

Ethyl 3-allylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of an allyl group and an ester functionality in this compound makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name |

ethyl 3-prop-2-enylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h3,11H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGUVLFMNZCCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-allylpyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-pyrrolidinone with allyl bromide in the presence of a base such as potassium carbonate to form 3-allylpyrrolidine. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product.

Another approach involves the cyclization of N-allyl-3-aminopropanoic acid with ethyl chloroformate. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-allylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

Reduction: The ester functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the allyl group.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents for the ester functionality.

Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions on the allyl group.

Major Products Formed

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-allylpyrrolidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-allylpyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyl group and ester functionality allows for various interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Ethyl 3-allylpyrrolidine-3-carboxylate can be compared with other similar compounds such as:

Ethyl 3-pyrrolidinecarboxylate: Lacks the allyl group, making it less versatile for certain chemical transformations.

3-Allylpyrrolidine: Lacks the ester functionality, limiting its applications in esterification reactions.

Ethyl 3-allylpiperidine-3-carboxylate: Contains a six-membered piperidine ring instead of a five-membered pyrrolidine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in the combination of the allyl group and ester functionality within a five-membered pyrrolidine ring, providing a versatile scaffold for various chemical and biological applications.

Biological Activity

Ethyl 3-allylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an allyl group and a carboxylate moiety. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in neurology and inflammation.

- Molecular Formula : C₇H₁₃NO₂

- Molar Mass : Approximately 141.18 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with an ethyl and an allyl group at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized that the compound may modulate neurotransmitter receptors, particularly those involved in neurological pathways. The presence of the allyl group enhances hydrophobic interactions, while the carboxylate can form hydrogen bonds with target proteins, potentially influencing enzyme activity and receptor binding.

Biological Activity Overview

Research indicates that derivatives of pyrrolidine, including this compound, exhibit a range of biological activities:

-

Neurological Effects :

- Potential as a neuroprotective agent.

- Interaction with glutamate receptors, influencing excitatory neurotransmission.

-

Anti-inflammatory Properties :

- Modulation of inflammatory pathways.

- Inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | May protect against neuronal damage | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme Interaction | Potential modulation of enzyme activity |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated a significant reduction in neuronal cell death when treated with the compound, suggesting its potential role in neuroprotection against conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties revealed that this compound effectively inhibited the production of TNF-alpha and IL-6 in macrophage cultures. This suggests that the compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.